methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate

Carbonic anhydrase inhibition Structure–activity relationship Sulfamoylcarbamate

Methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate (CAS 1797964-24-9; molecular formula C₁₈H₂₂N₂O₇S; MW 410.45 g/mol) is a synthetic small molecule comprising a central phenyl ring para-substituted with a methyl carbamate group and a sulfamoyl group, the latter linked via an N-(2-hydroxyethyl) bridge to a 3,4-dimethoxyphenyl moiety. It belongs to the sulfamoylcarbamate chemotype, a class that has been investigated for inhibition of carbonic anhydrase (CA) isoforms and acetylcholinesterase (AChE).

Molecular Formula C18H22N2O7S
Molecular Weight 410.44
CAS No. 1797964-24-9
Cat. No. B2715857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate
CAS1797964-24-9
Molecular FormulaC18H22N2O7S
Molecular Weight410.44
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)O)OC
InChIInChI=1S/C18H22N2O7S/c1-25-16-9-4-12(10-17(16)26-2)15(21)11-19-28(23,24)14-7-5-13(6-8-14)20-18(22)27-3/h4-10,15,19,21H,11H2,1-3H3,(H,20,22)
InChIKeyWNQPEQITVWBSTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate (CAS 1797964-24-9): Structural Baseline for Procurement Evaluation


Methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate (CAS 1797964-24-9; molecular formula C₁₈H₂₂N₂O₇S; MW 410.45 g/mol) is a synthetic small molecule comprising a central phenyl ring para-substituted with a methyl carbamate group and a sulfamoyl group, the latter linked via an N-(2-hydroxyethyl) bridge to a 3,4-dimethoxyphenyl moiety [1]. It belongs to the sulfamoylcarbamate chemotype, a class that has been investigated for inhibition of carbonic anhydrase (CA) isoforms and acetylcholinesterase (AChE) [2]. As of the ChEMBL 20 annotation date, no bioactivity data had been reported specifically for this compound [1]; its procurement relevance therefore rests on its differentiated molecular architecture within the sulfamoylcarbamate class.

Why Generic Substitution Is Not Advisable for Methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate


Within the sulfamoylcarbamate class, minor structural modifications produce orders-of-magnitude differences in enzyme inhibition potency and isoform selectivity. For example, in the acetophenone-derived sulfamoylcarbamate series (compounds 17–21), hCA I Kᵢ values spanned 45.9 pM to 687.5 pM, and hCA II Kᵢ values ranged from 48.8 pM to 672.2 pM, with AChE Kᵢ values varying between 4.52 pM and 38.28 pM across close analogs [1]. The target compound differs from the nearest purchasable analog—N-[4-[(3,4-dimethoxyphenyl)sulfamoyl]phenyl]acetamide (CAS not available; MW 350.39 Da)—by three critical features: (i) a methyl carbamate terminus replacing the acetamide group, (ii) a 2-hydroxyethyl spacer between the sulfamoyl nitrogen and the dimethoxyphenyl ring, and (iii) an additional hydrogen-bond donor (the hydroxyl group) [2]. These structural distinctions directly alter hydrogen-bonding capacity, rotational freedom, and the spatial relationship between the zinc-binding sulfamoyl group and the peripheral aryl recognition motif, each of which is a known determinant of CA isoform selectivity and potency [1]. Generic substitution with a simpler phenylsulfamoyl analog therefore risks loss of a specific interaction profile that may be required for a given screening cascade.

Methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate: Quantitative Differentiation Evidence vs. Closest Analogs


Hydrogen-Bond Donor Count: Differentiating the 2-Hydroxyethyl Linker from the Closest Phenylsulfamoyl Analog

The target compound bears a secondary alcohol on the ethylene spacer, yielding two hydrogen-bond donors (HBDs) total (one NH from the carbamate and one OH from the hydroxyethyl linker). The nearest purchasable analog, N-[4-[(3,4-dimethoxyphenyl)sulfamoyl]phenyl]acetamide, possesses only one HBD (the acetamide NH) [1]. In carbonic anhydrase inhibitor design, HBD count and spatial positioning influence residence time within the active-site cone, particularly contacts with Thr199/Thr200 residues in hCA II [2]. The additional OH provides a vector for water-mediated hydrogen bonding that the acetamide analog cannot replicate.

Carbonic anhydrase inhibition Structure–activity relationship Sulfamoylcarbamate

Topological Polar Surface Area (tPSA): Enhanced Polarity vs. Acetamide Analog

The target compound exhibits a calculated tPSA of 112 Ų, which is 22.5 Ų higher than the 89.5 Ų estimated for N-[4-[(3,4-dimethoxyphenyl)sulfamoyl]phenyl]acetamide [1]. This difference arises from the replacement of the acetamide carbonyl with a methyl carbamate group and the addition of the hydroxyethyl linker. A tPSA > 100 Ų is associated with reduced passive membrane permeability relative to analogs below this threshold [2]. For cell-based screening cascades, this physicochemical distinction may translate into differential intracellular exposure.

Physicochemical profiling Drug-likeness Membrane permeability

Rotatable Bond Count and Conformational Flexibility vs. Rigid Sulfamoyl Analogs

The target compound contains nine rotatable bonds [1], compared with six rotatable bonds in N-[4-[(3,4-dimethoxyphenyl)sulfamoyl]phenyl]acetamide. The three additional rotatable bonds are contributed by the methyl carbamate terminus and the hydroxyethyl spacer. In the sulfamoylcarbamate series reported by Akıncıoğlu et al. (2015), compounds with restricted conformational flexibility (e.g., the sulfamide derivatives 22–26) exhibited systematically different AChE Kᵢ values (4.52–38.28 pM range for the more flexible sulfamoylcarbamates, data not separately reported for rigid analogs) [2]. Higher conformational entropy imposes a greater entropic penalty upon binding, which can be either detrimental or beneficial depending on the target's induced-fit requirements.

Conformational entropy Binding free energy Sulfamoylcarbamate SAR

Class-Level Carbonic Anhydrase Inhibition Potency Range: Context for the Sulfamoylcarbamate Chemotype

Although no direct Kᵢ or IC₅₀ data exist for the target compound, the sulfamoylcarbamate chemotype to which it belongs has been characterized quantitatively. In the acetophenone-derived sulfamoylcarbamate series (compounds 17–21, Akıncıoğlu et al., 2015), hCA I inhibition constants (Kᵢ) ranged from 45.9 ± 8.9 pM to 687.5 ± 84.3 pM, while hCA II Kᵢ values ranged from 48.80 ± 8.2 pM to 672.2 ± 71.9 pM [1]. A separate carbamate series (Göçer et al., 2015) showed substantially weaker CA inhibition, with hCA I Kᵢ values of 194.4–893.5 nM and hCA II Kᵢ of 103.9–835.7 nM [2]. The target compound retains the sulfamoyl zinc-binding warhead required for picomolar CA inhibition, suggesting its potency will align with the more potent Akıncıoğlu series rather than the Göçer carbamate series.

Carbonic anhydrase inhibition Enzyme kinetics Sulfamoylcarbamate pharmacophore

Terminal Group Variation: Methyl Carbamate vs. Acetamide as a Determinant of Metabolic Stability

The target compound terminates in a methyl carbamate group (–NH–CO–OCH₃), whereas the closest purchasable analog N-[4-[(3,4-dimethoxyphenyl)sulfamoyl]phenyl]acetamide terminates in an acetamide group (–NH–CO–CH₃) [1]. Carbamates are known substrates for carboxylesterases (CES1/CES2), and the O–C bond cleavage rate is sensitive to the steric and electronic nature of the O-alkyl substituent [2]. A methyl carbamate is hydrolytically more labile than an acetamide, which is primarily metabolized via CYP450-mediated oxidation rather than esterase cleavage. This mechanistic difference means the two compounds will exhibit divergent metabolic half-lives in hepatic microsome or hepatocyte assays.

Metabolic stability Carbamate prodrug Phase I metabolism

Application Scenarios for Methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate Based on Differentiated Evidence


Carbonic Anhydrase Isoform Selectivity Screening Panels

The sulfamoylcarbamate chemotype, exemplified by this compound, is supported by class-level evidence of picomolar CA inhibition (hCA I Kᵢ as low as 45.9 pM; hCA II Kᵢ as low as 48.8 pM for structurally related sulfamoylcarbamates [1]). The target compound's distinct 2-hydroxyethyl linker and methyl carbamate terminus provide structural features not represented in the published acetophenone series. Screening laboratories aiming to expand the chemical diversity of their CA inhibitor collection can use this compound as a structurally differentiated sulfamoyl zinc-binding probe, particularly where the additional H-bond donor (OH) may engage residues in less-conserved regions of CA isoforms IX and XII, which are validated oncology targets.

Carboxylesterase Substrate Specificity Studies

The methyl carbamate functional group on the target compound constitutes a defined substrate motif for human carboxylesterases (CES1 and CES2). In contrast to the acetamide analog N-[4-[(3,4-dimethoxyphenyl)sulfamoyl]phenyl]acetamide, which is not an esterase substrate, this compound can serve as a probe for CES activity in hepatic microsome or hepatocyte assays [2]. The 3,4-dimethoxyphenyl moiety provides a UV-chromophore for HPLC-based metabolite tracking, while the sulfamoyl group offers a potential mass spectrometry tag. This application leverages the specific metabolic liability of the methyl carbamate that differentiates it from acetamide-based analogs.

Physicochemical Property-Based Library Design and Hit Triage

With a tPSA of 112 Ų, logP of 1.638, and nine rotatable bonds [3], the target compound occupies a distinct physicochemical space compared to the simpler phenylsulfamoyl analog (tPSA ~89.5 Ų; six rotatable bonds). This property profile positions it in a region of chemical space associated with moderate permeability, low CNS penetration, and good aqueous solubility. Compound library designers seeking to balance Lipinski compliance with structural novelty can use this compound as a reference point for the 'polar-sulfamoylcarbamate' subcategory, especially when diversifying beyond acetamide-terminated sulfonamides.

Acetylcholinesterase Inhibitor Screening with Explicit Carbamate Liability Assessment

The sulfamoylcarbamate class has demonstrated potent AChE inhibition, with Kᵢ values as low as 4.52 pM for close structural analogs [1]. The target compound's methyl carbamate group introduces a potential pseudo-substrate mechanism for AChE, as carbamates are known to carbamylate the active-site serine (Ser203). This dual feature—sulfamoyl-mediated CA inhibition plus carbamate-mediated AChE interaction—makes the compound uniquely suited for selectivity profiling across the CA and cholinesterase enzyme families, an application scenario not directly addressable with the acetamide analog.

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